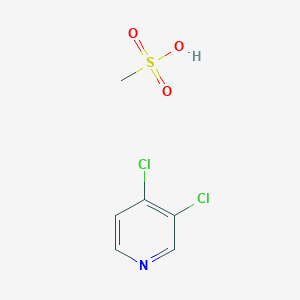

3,4-二氯吡啶甲磺酸盐

描述

3,4-Dichloropyridine methanesulfonate is a chemical compound with the CAS number 1215561-47-9 . It is used in laboratory chemicals .

Molecular Structure Analysis

The molecular structure of 3,4-Dichloropyridine, a related compound, has a molecular formula of CHClN, an average mass of 147.990 Da, and a monoisotopic mass of 146.964249 Da . Depending on the position of chlorines in each isomer, electrophilic or nucleophilic attack may occur at the particular sites .Chemical Reactions Analysis

Chloropyridines, including 3,4-Dichloropyridine, are used as intermediates in many chemical reactions . The reactivity of 2- and 3-substituted pyridines is different from that of the parent molecule due to steric interactions that take place during the breaking of the C–P bond .Physical And Chemical Properties Analysis

Conceptual density functional theory (CDFT) has been employed to compare the electrophilic and nucleophilic characters of the given atomic sites in the complete series of dichloropyridines (DCPs) as ambiphilic molecules . It is clear that C2 and C5 are nucleophilic regions in all DCPs except 3,4-dichloropyridine .科学研究应用

硫化合物的氧化

Cantau等人(2007年)的研究侧重于通过光催化过程氧化还原硫化合物。尽管没有直接提到3,4-二氯吡啶甲磺酸盐,但这项研究提供了关于硫含化合物可能在工业和水处理厂中如何处理或利用的理解,潜在地指示了甲磺酸盐衍生物可能经历或催化的反应类型(Cantau et al., 2007)。

鱼类麻醉

Carter等人(2010年)对三氯甲磺酸盐用于麻醉鱼类的综述突显了甲磺酸盐化合物在生物研究中的多样应用。尽管它专门讨论了三氯甲磺酸盐,但展示了甲磺酸盐衍生物在精细应用(如麻醉)中的生物相容性和实用性,这可能与考虑3,4-二氯吡啶甲磺酸盐的生物应用相关(Carter et al., 2010)。

甲烷生成和氧化

Mer和Roger(2001年)以及Niemann和Elvert(2008年)对土壤和微生物群体产生和氧化甲烷的研究提供了对甲烷与环境和微生物相互作用的洞察。这项研究对于理解甲磺酸盐化合物在涉及甲烷循环的过程中的生态影响和潜在生物技术应用是相关的(Mer & Roger, 2001); (Niemann & Elvert, 2008)。

催化CO2重整

Wang等人(2018年)讨论了基于镍的催化剂在低温下用于CO2干重整甲烷的应用。虽然重点是镍基催化剂,但所描述的过程可能与涉及甲磺酸盐衍生物作为催化剂或反应物参与类似重整反应的研究有相似之处,展示了甲磺酸盐化合物在催化和绿色化学应用中的潜力(Wang et al., 2018)。

作用机制

Target of Action

Chloropyridines, in general, are known to be used as intermediates in many chemical reactions .

Mode of Action

It’s known that chloropyridines can undergo various reactions to form substituted and functionalized structures based on organometallic chemistry .

Biochemical Pathways

Chloropyridines are known to participate in a variety of reactions, transforming into pyridine derivatives with replaced carbons .

Pharmacokinetics

The ability to penetrate the blood-brain barrier is critical for drugs targeting the central nervous system .

Result of Action

The compound’s reactivity profile suggests it may have diverse effects depending on the specific reactions it undergoes .

Action Environment

The stability of organoboron reagents, which are often used in reactions involving chloropyridines, is known to be influenced by reaction conditions .

安全和危害

未来方向

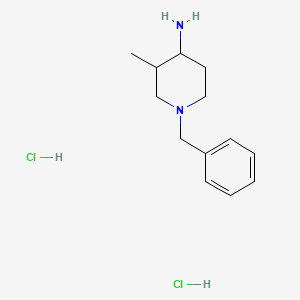

Piperidines, which include pyridine derivatives, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

属性

IUPAC Name |

3,4-dichloropyridine;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2N.CH4O3S/c6-4-1-2-8-3-5(4)7;1-5(2,3)4/h1-3H;1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHWUIJYURVCWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CN=CC(=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

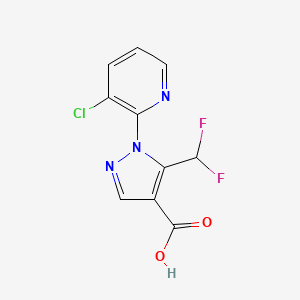

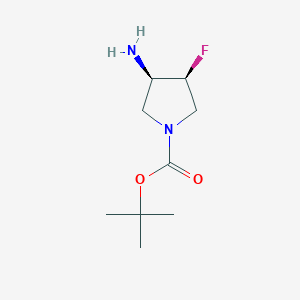

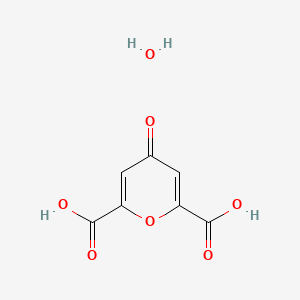

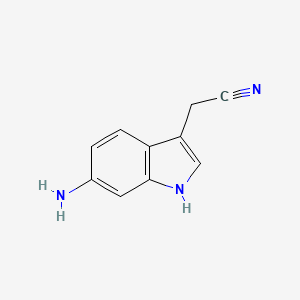

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

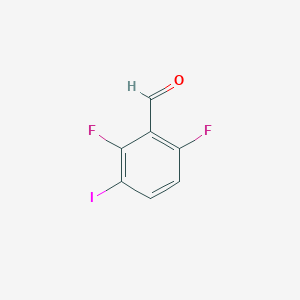

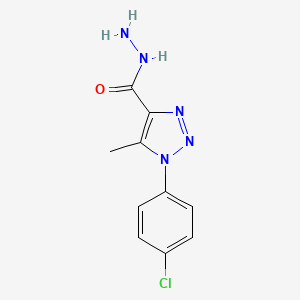

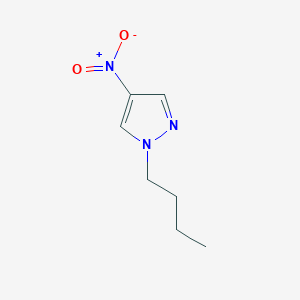

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[1-Cyclopentylaminopropylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1453274.png)

![2-({5-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}sulfanyl)acetic acid](/img/structure/B1453278.png)

![7-(3',4',6'-Trimethyl-2',5'-dioxo-2',5'-dihydro-[1,1'-biphenyl]-3-yl)heptanoic acid](/img/structure/B1453287.png)

![1-[5-(Trifluoromethyl)pyridin-2-yl]azetidin-3-ol](/img/structure/B1453289.png)